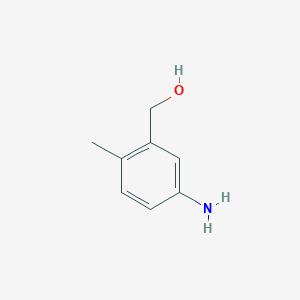

(5-Amino-2-methylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5-Amino-2-methylphenyl)methanol” is a chemical compound with the molecular formula C8H11NO. It is also known by other names such as 3-Hydroxymethyl-4-methylaniline .

Synthesis Analysis

The synthesis of “this compound” involves reaction conditions with hydrogen and palladium on activated charcoal in ethyl acetate under 760 Torr for 24 hours .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI codeInChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3 . The compound has a molecular weight of 137.18 g/mol . Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 137.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 137.084063974 g/mol . The topological polar surface area of the compound is 46.2 Ų .Aplicaciones Científicas De Investigación

Methylation Methods

- N-Monomethylation of Aromatic Amines : A method involving the direct N-monomethylation of aromatic primary amines, using methanol as a methylating agent, has been developed. This method is noted for its low catalyst loading, broad substrate scope, and excellent selectivities (Li et al., 2012).

- RuCl3-Catalyzed N-Methylation : A clean and cost-competitive method using methanol for selective N-methylation of amines has been reported. This method highlights the synthetic value of advanced N-methylation reactions (Sarki et al., 2021).

Biochemical Applications

- Methylotrophic Yeast Metabolism : Research on yeast, like Pichia pastoris, has shown that these organisms use methanol as a carbon and energy source. Understanding the methanol assimilation pathway in these yeasts offers insights into biochemical applications of methanol (Russmayer et al., 2015).

Chemical Synthesis

- Synthesis of 3-oxo-4-amino-1,2,3-oxadiazole : Benzylcyanide treated with nitric oxide in basic methanol yields 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole. This process demonstrates the use of methanol in producing novel chemical structures (Bohle & Perepichka, 2009).

Lipid Dynamics

- Impact on Lipid Dynamics : Methanol has been shown to significantly impact lipid dynamics, particularly in the context of biomembrane and proteolipid studies. This highlights the broader applications of methanol in biochemical and biophysical research (Nguyen et al., 2019).

Biotechnological Applications

- Methanol-Based 5-Aminovalerate Production : The use of methanol as a carbon source for the production of 5-aminovalerate, a building block for various chemicals, has been established in recombinant Bacillus methanolicus strains. This represents a significant advance in the use of methanol for biotechnological applications (Brito et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors

Mode of Action

It’s worth noting that related compounds, such as indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The interaction of (5-Amino-2-methylphenyl)methanol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways . The downstream effects of these interactions are diverse and depend on the specific biological activity of the compound.

Result of Action

Related compounds have shown a variety of effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propiedades

IUPAC Name |

(5-amino-2-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPOTCGMVRSMDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303286 |

Source

|

| Record name | (5-amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111437-10-6 |

Source

|

| Record name | (5-amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)

![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)